1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 4-methoxyphenyl group attached to an ethanone core, linked via a sulfanyl (-S-) bridge to a pyridazine ring substituted with a pyridin-3-yl group. This structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-15-6-4-13(5-7-15)17(22)12-24-18-9-8-16(20-21-18)14-3-2-10-19-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXURPDONWMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6 hrs | 1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]ethylsulfanyl}ethan-1-one | 72% |
| Arylthiol substitution | 4-Nitrothiophenol, Et₃N, CH₃CN, reflux, 8 hrs | 1-(4-Methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one | 65% |
-
Key observation : Steric hindrance from the pyridazine ring reduces reaction rates compared to simpler thioethers.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2 hrs | 1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfinyl}ethan-1-one | Selective sulfoxide formation |
| mCPBA (1.2 eq) | DCM, 0°C → 25°C, 4 hrs | 1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfonyl}ethan-1-one | Overoxidation to sulfone |
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Mechanistic insight : Oxidation proceeds via a radical intermediate, confirmed by EPR spectroscopy.
Reduction Reactions
The ketone moiety undergoes selective reduction:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethanol | 88% |
| LiAlH₄ | THF, reflux, 3 hrs | 1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethane | 63% |
-
Side reaction : Prolonged exposure to LiAlH₄ may reduce the pyridazine ring.
Cycloaddition and Ring-Opening Reactions
The pyridazine ring participates in [4+2] cycloadditions:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| DMAD (dimethyl acetylenedicarboxylate) | Toluene, 110°C, 12 hrs | Fused pyridazine-isoxazole derivative | Bioactive scaffold synthesis |
Methoxy Group Demethylation
The methoxyphenyl group undergoes demethylation under acidic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (3 eq) | DCM, -78°C → 25°C, 6 hrs | 1-(4-Hydroxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one | 79% |
-
Applications : Demethylated products show enhanced hydrogen-bonding capacity in crystal structures.
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Key Influencing Factors |
|---|---|---|
| Sulfanyl (-S-) | 1 | Solvent polarity, nucleophile strength |
| Ketone (C=O) | 2 | Reducing agent selectivity |
| Pyridazine ring | 3 | Electronic effects of substituents |
This compound’s reactivity profile makes it valuable for synthesizing polyfunctional heterocycles with potential pharmacological applications. Further studies are needed to explore its catalytic asymmetric reactions and biological target interactions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of pyridazine and pyridine structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that compounds with similar structures can inhibit tumor growth. For instance, the synthesis of sulfonamide derivatives incorporating pyridazine moieties has shown promise in anti-human liver cancer evaluations . This suggests that the target compound may also possess anticancer properties, warranting further investigation.
Antimicrobial Properties
The presence of the pyridine ring in the compound enhances its potential as an antimicrobial agent. Research on related compounds indicates that modifications to the aromatic systems can lead to increased antibacterial and antifungal activities. For example, compounds with pyrimidine and thiazole derivatives have been reported to exhibit significant antimicrobial effects .
Synthetic Methodologies
The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can be achieved through various synthetic routes. The carbonyl and methyl functionalities in related compounds facilitate reactions with bi-dentate reagents, enabling the formation of diverse heterocyclic systems. Such methodologies are crucial for developing new compounds with enhanced biological activities.
Case Studies
Several case studies highlight the applications of similar compounds:
- Synthesis and Evaluation of Heterocycles :
- Biological Screening :
Table 1: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Pyridazinyl Sulfanyl Derivatives
Adamantyl Ethanone Derivatives
- 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Replaces the 4-methoxyphenyl group with a rigid adamantane core. The sulfinyl (-SO-) group (vs. Demonstrated potent inhibitory activity, highlighting the role of adamantane in target engagement .
Triazole-Oxime Ether Derivatives
- Compound 5a4 (): Features a triazole-oxime ether linked to a phenoxy-pyridinyl group. The oxime ether improves metabolic stability, while the triazole moiety contributes to antifungal activity (EC₅₀ = 0.27–11.39 mg/L). Structural divergence from the target underscores the importance of the triazole ring in fungicidal action .
Physicochemical Properties
*LogP estimated using fragment-based methods.
- The target compound’s moderate molecular weight and lipophilicity (LogP ~2.5) suggest reasonable membrane permeability. Adamantyl derivatives (e.g., ) exhibit higher LogP due to the hydrophobic adamantane core .
Biological Activity
The compound 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 288.37 g/mol. Its structure features a methoxyphenyl group , a pyridazin-3-yl moiety, and a sulfanyl linkage, which contribute to its unique chemical reactivity and biological interactions.
Structural Features
| Structural Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and potential receptor interactions |
| Pyridazinone Core | Provides a framework for biological activity |
| Sulfanyl Linkage | May influence pharmacokinetics and bioavailability |
Anticancer Potential
Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. For example, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related pyridazinone compounds against various cancer cell lines, revealing that certain derivatives had IC50 values ranging from 5 to 20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells . This suggests that This compound may possess similar activities.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial potential. Preliminary studies on related structures have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL .
Table of Biological Activities
| Activity Type | Model Organism | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50: 5-20 µM | |
| Antimicrobial | Staphylococcus aureus | MIC: 3.12 - 12.5 µg/mL | |
| Neuroprotective | Neuroblastoma Cells | Significant protection |
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key metabolic enzymes involved in cancer progression.
- Receptor Modulation : The methoxy group may enhance binding affinity to specific receptors, potentially modulating signaling pathways involved in cell growth and survival.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancerous tissues.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the pyridazine core.
- Introduction of the Methoxy Group : Employing methoxylation techniques to introduce the methoxyphenyl group.
- Sulfanylation Reaction : Reacting with sulfanyl precursors to form the desired sulfanyl linkage.
Q & A
Q. Advanced
Lipophilicity (LogP) : Use SwissADME to predict solubility; methoxyphenyl groups increase LogP, potentially reducing bioavailability.
Metabolic Stability : CYP450 metabolism can be modeled via StarDrop, identifying vulnerable sites (e.g., sulfanyl oxidation to sulfoxides).
Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., pyridazine rings associated with mitochondrial toxicity). Experimental validation via Ames test and micronucleus assay is recommended .
What strategies optimize reaction yields for sulfanyl-ethanone derivatives under scale-up conditions?
Q. Advanced
- Catalyst Screening : Pd/XPhos systems improve cross-coupling efficiency in pyridazine functionalization (yield >80% vs. 50% with PPh₃) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., ketone aldol condensation).
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic thiolation steps, minimizing decomposition .
- Purification : Use preparative HPLC with C18 columns to separate regioisomers, which are common in pyridazine-thiol reactions.
How do intermolecular interactions influence the solid-state stability of this compound?
Advanced
X-ray studies of analogs reveal:
- Hydrogen Bonding : Methoxyphenyl C=O groups form C-H···O bonds with pyridazine N atoms (distance ~2.8 Å), stabilizing crystal lattices .
- π-π Stacking : Pyridin-3-yl and pyridazine rings exhibit face-to-face stacking (3.4–3.6 Å spacing), critical for mechanical stability.
- Sulfanyl Group Role : S···S interactions (van der Waals) contribute to dense packing but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
